![molecular formula C21H26N2O B257327 N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B257327.png)
N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide is a compound that combines the structural features of tryptamine and adamantane. Tryptamine is a naturally occurring monoamine alkaloid, while adamantane is a polycyclic hydrocarbon known for its stability and rigidity. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide typically involves the coupling of tryptamine with 1-adamantanecarboxylic acid. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out in an appropriate solvent, such as dichloromethane, under mild conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also incorporate continuous flow techniques to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction could produce various amine derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s structural similarity to neurotransmitters makes it a candidate for studying receptor interactions and signaling pathways.
Medicine: Its potential pharmacological properties, such as anti-inflammatory or antiviral effects, are of interest for drug development.
Industry: The compound’s stability and unique structure make it useful in materials science and nanotechnology applications.
作用机制
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The indole moiety may mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate receptor activity. Additionally, the adamantane structure may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound combines tryptamine with ibuprofen and has been studied for its anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: A hybrid molecule combining tryptamine and naproxen, investigated for its potential antiviral and anti-inflammatory effects.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide is unique due to the presence of the adamantane moiety, which imparts increased stability and rigidity to the molecule. This structural feature may enhance the compound’s pharmacokinetic properties, making it a promising candidate for further research and development.
属性
分子式 |
C21H26N2O |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H26N2O/c24-20(21-10-14-7-15(11-21)9-16(8-14)12-21)22-6-5-17-13-23-19-4-2-1-3-18(17)19/h1-4,13-16,23H,5-12H2,(H,22,24) |
InChI 键 |
IDLAPUIGWUTOGH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



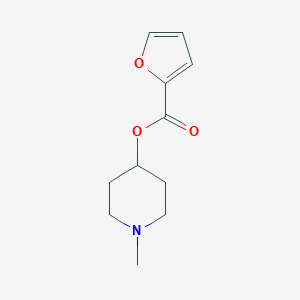
![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)
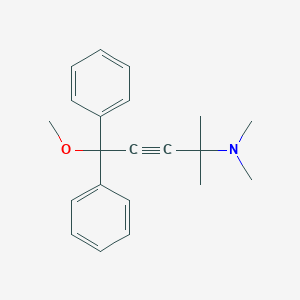

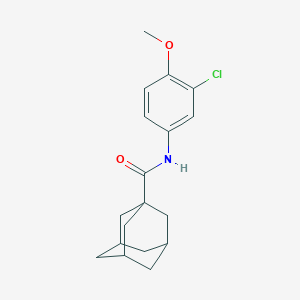
![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)
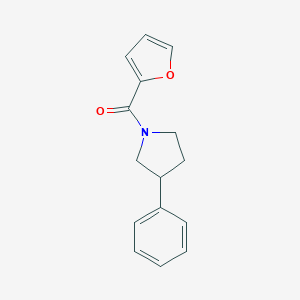
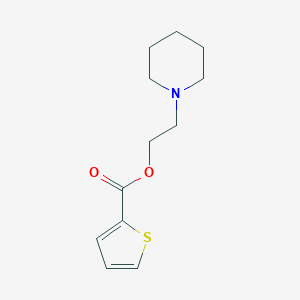

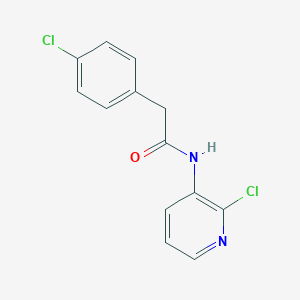
![5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B257273.png)
![N-[2-(morpholin-4-yl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)
